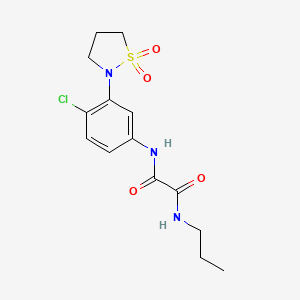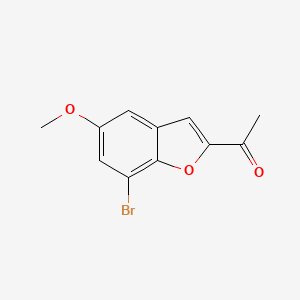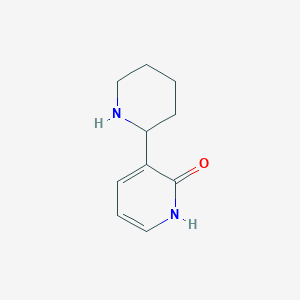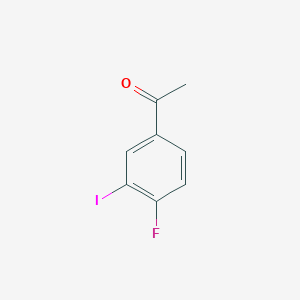![molecular formula C11H12F3NO2 B2585038 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine CAS No. 2189368-27-0](/img/structure/B2585038.png)
2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, a trifluoromethyl group, and an oxolane ring attached via a methoxy group . The presence of these groups contributes to the compound’s unique physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Pyridine derivatives have been synthesized and structurally analyzed to understand their optical properties and potential applications in materials science. For example, Cetina et al. (2010) synthesized three pyridine derivatives and investigated their structural features using IR, electronic spectroscopy, and X-ray diffraction methods. The optical properties of these compounds were explored through UV–vis absorption and fluorescence spectroscopy, providing insights into the effects of substituents on their emission spectra (Cetina, Tranfić, Sviben, & Jukić, 2010).
Magnetic and Optical Properties
The research has also focused on the magnetic and optical properties of pyridine derivatives. Alexandropoulos et al. (2011) reported the synthesis of nonanuclear lanthanide clusters using a pyridine derivative, which displayed single-molecule magnetism behavior and intense red photoluminescence. This study highlights the dual physical properties of these clusters, potentially applicable in developing new materials for electronic and photonic devices (Alexandropoulos et al., 2011).
Catalytic Applications
The catalytic applications of pyridine derivatives in organic synthesis have been explored. For instance, Bacchi et al. (2005) studied the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to synthesize heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives. This research demonstrates the utility of pyridine derivatives in facilitating complex organic transformations, which could be beneficial in synthesizing pharmaceuticals and agrochemicals (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Electronic and Redox Behavior
The electronic properties and redox behavior of pyridine-derivative complexes have been investigated to understand their interactions with other molecules. For example, Browne et al. (2006) synthesized 1,2,4-triazole-based oxovanadium(V) complexes and studied their spectroscopic characterization, electrochemical properties, and interactions with hydrogen peroxide. This work sheds light on the potential of pyridine derivatives in developing sensors and catalysts for environmental and industrial applications (Browne et al., 2006).
Eigenschaften
IUPAC Name |
2-(oxolan-2-ylmethoxy)-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-4-15-10(6-8)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCIKXNUVZQWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2584956.png)

![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2584959.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2584961.png)
![N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2584963.png)
![2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2584965.png)
![Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2584971.png)

![N-cyclopentyl-2-(3-methylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2584973.png)
![N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide](/img/structure/B2584974.png)
![4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2584975.png)
![N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B2584976.png)
